2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine
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Overview
Description
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a sulfonyl group, a piperidine ring, and a chloropyrimidine core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the bromothiophene moiety: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperidine ring formation: The sulfonylated bromothiophene is coupled with piperidine under basic conditions to form the piperidine ring.
Chloropyrimidine core attachment: Finally, the piperidine derivative is reacted with chloropyrimidine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chloropyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Uniqueness
Compared to similar compounds, 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O3S2/c14-11-3-4-12(22-11)23(19,20)18-5-1-2-10(8-18)21-13-16-6-9(15)7-17-13/h3-4,6-7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGLRYPECNBCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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